

LC-MS/MS protocol for Methscopolamine using d3-Iodide internal standard

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Compound of Interest

Compound Name: *Methscopolamine-d3 Iodide*

Cat. No.: *B13864312*

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LC-MS/MS Protocol for Methscopolamine Quantification Using N-Methyl-d3-Scopolamine Internal Standard

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of Methscopolamine (Scopolamine Methyl Bromide/Nitrate) in biological matrices. Unlike tertiary amines, Methscopolamine is a quaternary ammonium compound (QAC), possessing a permanent positive charge and high polarity. This physicochemical property renders traditional Reversed-Phase Liquid Chromatography (RPLC) challenging without the use of ion-pairing reagents, which can suppress mass spectrometry ionization.

This guide presents a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, coupled with Weak Cation Exchange (WCX) Solid Phase Extraction (SPE). This orthogonal separation strategy ensures maximum recovery, minimal matrix effects, and high sensitivity using a deuterated internal standard (N-methyl-d3-scopolamine).

Experimental Design Strategy

1.1 The Quaternary Amine Challenge

Methscopolamine (

) retains a permanent positive charge on the nitrogen atom regardless of pH. In standard C18 RPLC, it elutes in the void volume due to lack of retention.

- Why HILIC? HILIC uses a polar stationary phase (e.g., Silica or Amide) and a high-organic mobile phase. This retains the polar Methscopolamine via electrostatic interactions and hydrogen bonding, eluting it in a region of lower matrix interference.
- Why WCX SPE? Weak Cation Exchange cartridges utilize a carboxylate group () that interacts strongly with the permanently charged Methscopolamine at $\text{pH} > 5$. This allows for aggressive washing of neutral and zwitterionic interferences before elution.

1.2 Internal Standard Selection

The user-specified "d3-Iodide" refers to N-methyl-d3-scopolamine iodide.

- Mechanism: Synthesized by methylating Scopolamine with .
- Benefit: It co-elutes with the analyte and experiences identical ionization suppression/enhancement, providing a self-validating quantification system.

Materials & Reagents

Reagent	Grade/Specification	Notes
Analyte	Methscopolamine Bromide	Purity > 98%
Internal Standard (IS)	N-methyl-d3-scopolamine Iodide	Isotopic Purity > 99%
LC Solvent A	Water + 10 mM Ammonium Formate + 0.1% Formic Acid	Buffer for pH stability
LC Solvent B	Acetonitrile (LC-MS Grade) + 0.1% Formic Acid	Organic modifier
SPE Cartridge	Polymeric WCX (Weak Cation Exchange)	30 mg / 1 mL capacity
Elution Solvent	Acetonitrile:Water (90:10) + 2% Formic Acid	Acid breaks the WCX interaction

Sample Preparation Protocol (WCX-SPE)

This workflow is designed for plasma or serum but is adaptable to urine.

- Sample Pre-treatment:
 - Aliquot 200 μ L of plasma into a 1.5 mL tube.
 - Add 20 μ L of Internal Standard Working Solution (100 ng/mL in 50:50 ACN:H₂O).
 - Add 200 μ L of 2% Ammonium Hydroxide () in water. Rationale: Adjusts pH > 8 to ensure the SPE sorbent is negatively charged ().
 - Vortex for 30 seconds.
- SPE Extraction (WCX Cartridge):
 - Condition: 1 mL Methanol.

- Equilibrate: 1 mL Water (pH adjusted to ~8 with).
- Load: Apply the pre-treated sample.[1][2] Gravity flow or low vacuum (1 mL/min).
- Wash 1: 1 mL Ammonium Acetate (10 mM, pH 8). Removes proteins/salts.
- Wash 2: 1 mL Methanol. Removes neutral hydrophobic interferences.
- Elute: 2 x 250 µL of Acetonitrile:Water (90:10) + 2% Formic Acid. Rationale: The acid protonates the sorbent carboxyl groups, neutralizing the negative charge and releasing the quaternary amine.
- Post-Processing:
 - Evaporate eluate to dryness under Nitrogen at 40°C.
 - Reconstitute in 100 µL of Mobile Phase (90% ACN / 10% Aqueous Buffer).
 - Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

4.1 Chromatographic Parameters (HILIC)

- Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent fused-core HILIC column.
- Column Temp: 40°C.
- Flow Rate: 0.4 mL/min.[3]
- Injection Volume: 5 µL.

Gradient Table:

Time (min)	% Mobile Phase A (Water/Buffer)	% Mobile Phase B (ACN)	State
0.00	10	90	Initial
1.00	10	90	Isocratic Hold
4.00	50	50	Gradient Elution
4.10	10	90	Return to Initial

| 6.00 | 10 | 90 | Re-equilibration |

4.2 Mass Spectrometry Parameters

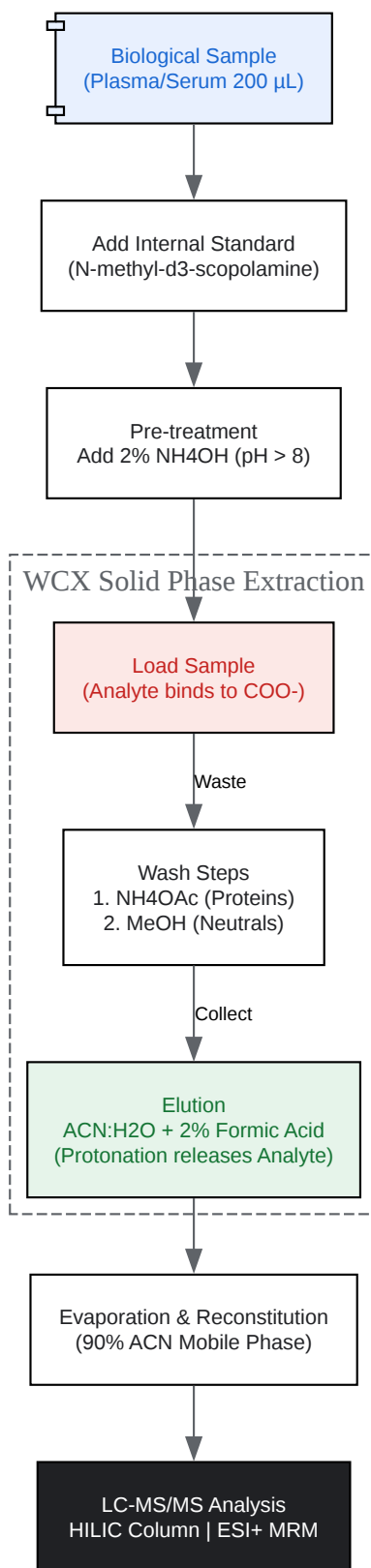
- Source: Electrospray Ionization (ESI) – Positive Mode.^{[2][4]}
- Capillary Voltage: 3.0 kV.
- Desolvation Temp: 500°C.
- Cone Voltage: Optimized per instrument (typically 30-50 V).

MRM Transitions: Note: Quaternary amines often lose the methyl group in the source or collision cell. The transitions below must be verified via Product Ion Scan on your specific instrument.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Type
Methscopolamine	318.2 ()	138.1	35	Quantifier
156.1	25	Qualifier		
Methscopolamine-d3	321.2 ()	138.1	35	Quantifier
159.1	25	Qualifier		

- Technical Note: The m/z 138 fragment corresponds to the tropine core. Since the d3-label is on the N-methyl group, if the fragmentation cleaves the ester and retains the nitrogen, the mass would shift to 141. However, if the methyl group is lost first (common in QACs), the fragment might remain 138. Always perform a product ion scan on the pure standard.

Workflow Visualization



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Caption: Step-by-step workflow for Methscopolamine extraction and analysis using WCX-SPE and HILIC-MS/MS.

Method Validation & Troubleshooting

6.1 Validation Criteria (FDA/EMA)

- Linearity:
over the range of 0.1 ng/mL to 100 ng/mL.
- Recovery: > 80% extraction efficiency (compare pre-spiked vs. post-spiked extracts).
- Matrix Effect: Calculate Matrix Factor (MF). Ideally
. The d3-IS should compensate for any suppression.

6.2 Troubleshooting Guide

- Peak Tailing: Common with QACs on C18 columns. Ensure you are using HILIC. If using C18, you must add an ion-pairing reagent (e.g., 5-10 mM HFBA), though this will suppress MS signal by ~50%.
- Carryover: Methscopolamine "sticks" to glass and metallic surfaces.
 - Solution: Use polypropylene vials. Use a needle wash of 50:50 Methanol:Isopropanol + 0.5% Formic Acid.
- Low Sensitivity: Check the pH of the mobile phase. HILIC on Amide columns works best at pH 3-4 (Ammonium Formate buffer).

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